Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,4-dihydroxy-
CAS No.: 176379-18-3
Cat. No.: VC0068847
Molecular Formula: C18H16N4O5
Molecular Weight: 368.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 176379-18-3 |
|---|---|
| Molecular Formula | C18H16N4O5 |
| Molecular Weight | 368.3 g/mol |
| IUPAC Name | N-(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)-3,4-dihydroxybenzamide |
| Standard InChI | InChI=1S/C18H16N4O5/c1-21-17(26)14(20-16(25)10-7-8-12(23)13(24)9-10)15(19)22(18(21)27)11-5-3-2-4-6-11/h2-9,23-24H,19H2,1H3,(H,20,25) |
| Standard InChI Key | BIUTUYYUSCGNIR-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)N)NC(=O)C3=CC(=C(C=C3)O)O |
| Canonical SMILES | CN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)N)NC(=O)C3=CC(=C(C=C3)O)O |
Introduction
| Feature | Target Compound | Related Compound (CAS: 176370-49-3) | Related Compound (CAS: 937804-86-9) |
|---|---|---|---|
| Core Structure | Pyrimidine | Pyrimidine | Pyrimidine |
| N-3 Substituent | Methyl | Phenylmethyl | Propyl |
| Benzamide Substitution | 3,4-dihydroxy | 3,5-dibutyl-4-hydroxy | Unsubstituted |
| Molecular Formula | Estimated C18H16N4O5 | C32H36N4O4 | C20H20N4O3 |
| Molecular Weight | Estimated ~368 | Not provided | 364.4 |
The presence of 3,4-dihydroxy groups on the benzamide portion likely confers distinct chemical properties including:
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Enhanced hydrogen bonding capabilities
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Potential antioxidant activity due to the catechol structure
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Increased hydrophilicity compared to alkyl-substituted analogs
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Possible metal chelation properties
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Modified pharmacokinetic behavior
| Synthetic Step | Key Reagents | Conditions |
|---|---|---|
| Pyrimidine Formation | Urea derivatives, β-ketoesters | Base-catalyzed condensation |
| N-Phenylation | Phenyl halides, phenylboronic acids | Copper or palladium catalysis |
| Amination | Ammonium salts, azide reduction | Various reduction conditions |
| Benzamide Formation | 3,4-dihydroxybenzoyl chloride | Nucleophilic acyl substitution |
Physicochemical Properties and Characterization
The physicochemical properties of Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,4-dihydroxy- can be inferred based on its structural features and comparison with related compounds.
Predicted Properties
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Physical State: Likely a crystalline solid at room temperature
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Solubility: Modest solubility in polar organic solvents; limited water solubility
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Stability: Potentially sensitive to oxidative conditions due to the catechol moiety
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Hydrogen Bonding: Extensive hydrogen bonding capabilities through hydroxyl, amino, and amide groups
Analytical Characterization Methods
For compounds of this complexity, multiple analytical techniques would typically be employed for comprehensive characterization:
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Spectroscopic Methods:
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NMR spectroscopy (1H, 13C, 2D techniques)
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Mass spectrometry for molecular weight confirmation
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FTIR for functional group identification
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UV-Vis spectroscopy
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Chromatographic Methods:
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HPLC for purity determination
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Thin-layer chromatography for reaction monitoring
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Structural Determination:
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X-ray crystallography (if suitable crystals can be obtained)
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Computational modeling for conformational analysis
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| Structural Feature | Potential Biological Activity | Mechanism |
|---|---|---|
| Pyrimidine core | Enzyme inhibition | Structural similarity to nucleotide bases |
| 3,4-dihydroxy benzamide | Antioxidant activity | Free radical scavenging via catechol moiety |
| N-phenyl pyrimidine | Enhanced cell penetration | Increased lipophilicity |
| Amino substitution | Hydrogen bonding with targets | Interaction with protein binding sites |
Structure-Activity Relationships
The search results mention several benzamide derivatives with various substituents, suggesting ongoing research into structure-activity relationships within this chemical class . The specific substitution pattern of our target compound, particularly the 3,4-dihydroxy benzamide portion, may confer unique binding properties with biological targets.
| Package Size Range | Typical Purity Grades | Application |
|---|---|---|
| 1mg - 250mg | 98% - 99.94% | Research and analytical standards |
| 1g - 100g | 97% - 99% | Laboratory-scale research |
| 500g - 25kg | 95% - 98% | Process development |
| 50kg - 1MT | 90% - 95% | Industrial applications |
These packaging options and purity grades are derived from information about related compounds and may apply to the target compound if commercially produced.
Research Gaps and Future Directions
Despite the potential pharmaceutical interest in Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,4-dihydroxy-, several research gaps remain:
Areas Requiring Further Investigation
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Complete Physicochemical Characterization:
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Comprehensive spectroscopic data
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Crystal structure determination
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Stability studies under various conditions
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Pharmacological Evaluation:
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Target identification and binding studies
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In vitro bioactivity profiling
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Structure-activity relationship studies with systematic modifications
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Synthetic Optimization:
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Development of efficient synthetic routes
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Scale-up methodologies
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Green chemistry approaches to synthesis
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